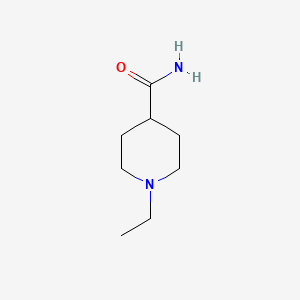
1-乙基哌啶-4-甲酰胺
描述
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
The molecular formula of 1-Ethylpiperidine-4-carboxamide is C8H16N2O . Its molecular weight is 156.23 . The InChI code is 1S/C8H16N2O/c1-2-10-5-3-7 (4-6-10)8 (9)11/h7H,2-6H2,1H3, (H2,9,11) .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethylpiperidine-4-carboxamide include its molecular formula C8H16N2O, molecular weight 156.23, and InChI code 1S/C8H16N2O/c1-2-10-5-3-7 (4-6-10)8 (9)11/h7H,2-6H2,1H3, (H2,9,11) .科学研究应用
有机合成中的催化应用
1-乙基哌啶-4-甲酰胺衍生物已用于钯催化的氨基羰基化反应。此过程涉及使用具有酯官能团的哌啶结构,证明了它们作为这些催化转化中 N 亲核试剂的有效性 (Takács 等人,2014).
抗肿瘤研究
1-乙基哌啶-4-甲酰胺及其相关化合物因其潜在的抗肿瘤特性而受到广泛研究。该类中的某些化合物对小鼠的刘易斯肺肿瘤表现出显着的活性,表明它们作为实验性抗肿瘤剂的潜力。这些化合物的有效性似乎与它们与 DNA 插层的能力有关 (Denny 等人,1987;Denny 等人,1986;Atwell 等人,1987;Deady 等人,2005;Gamage 等人,1999;Atwell 等人,1987).
DNA 相互作用研究
专注于 1-乙基哌啶-4-甲酰胺衍生物与 DNA 相互作用的研究对于了解它们的致突变和致癌特性至关重要。这些研究有助于阐明这些化合物如何与 DNA 结合并干扰其功能,从而影响核酸合成 (Shukla 等人,2006).
驱虫剂研究
与 1-乙基哌啶-4-甲酰胺相关的化合物已被研究其作为驱虫剂的有效性。研究表明,该化学家族中的一些衍生物可以破坏昆虫气味受体的活性,提供作为 DEET 等现有驱虫剂的替代品 (Grant 等人,2020).
抗菌应用
1-乙基哌啶-4-甲酰胺的某些衍生物在抗菌应用中显示出前景。它们已针对各种细菌感染进行了测试,证明了对抗革兰氏阴性菌的潜在有效性 (Santilli 等人,1975).
药物开发
1-乙基哌啶-4-甲酰胺衍生物也参与了针对大脑中特定受体的药物开发。例如,研究重点是为神经炎症中特定酶的成像创建 PET 示踪剂 (Wang 等人,2018).
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
作用机制
Target of Action
1-Ethylpiperidine-4-carboxamide primarily targets Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the production of nitric oxide .
Biochemical Pathways
Given its targets, it is likely to influence the nitric oxide synthesis pathway .
Result of Action
Given its targets, it may influence nitric oxide production, potentially affecting various physiological processes such as vasodilation, immune response, and neurotransmission .
生化分析
Biochemical Properties
1-Ethylpiperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of certain biochemical processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, which is crucial for bacterial DNA replication . This interaction highlights its potential as an antimicrobial agent. Additionally, 1-Ethylpiperidine-4-carboxamide has demonstrated antiviral activity against human coronaviruses, including SARS-CoV-2, by inhibiting viral replication in infected cells .
Cellular Effects
1-Ethylpiperidine-4-carboxamide exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the replication of human coronaviruses in Vero and Calu-3 cells, indicating its potential antiviral properties . Furthermore, its interaction with DNA gyrase in Mycobacterium abscessus suggests that it can disrupt bacterial cell division and growth .
Molecular Mechanism
The molecular mechanism of 1-Ethylpiperidine-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for replication . Additionally, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with the viral RNA polymerase . These interactions highlight the compound’s potential as both an antimicrobial and antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethylpiperidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it maintains its antiviral activity over extended periods, with minimal degradation .
Dosage Effects in Animal Models
The effects of 1-Ethylpiperidine-4-carboxamide vary with different dosages in animal models. At lower doses, it has shown promising antimicrobial and antiviral activity without significant toxic effects . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies
Metabolic Pathways
1-Ethylpiperidine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of DNA gyrase in Mycobacterium abscessus suggests its involvement in bacterial DNA replication pathways . Additionally, its antiviral activity indicates potential interactions with viral RNA polymerase and other viral replication enzymes . These interactions highlight the compound’s role in disrupting essential metabolic processes in both bacterial and viral pathogens.
Transport and Distribution
Within cells and tissues, 1-Ethylpiperidine-4-carboxamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its efficacy as an antimicrobial and antiviral agent, ensuring that it reaches its target sites within the cells.
Subcellular Localization
The subcellular localization of 1-Ethylpiperidine-4-carboxamide plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with DNA gyrase suggests its localization within the bacterial nucleus, where it can effectively inhibit DNA replication . Similarly, its antiviral activity indicates its presence in the cytoplasm, where it can interfere with viral replication processes .
属性
IUPAC Name |
1-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-5-3-7(4-6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGHIMJARYRESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340834 | |
| Record name | 1-ethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88654-15-3 | |
| Record name | 1-ethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



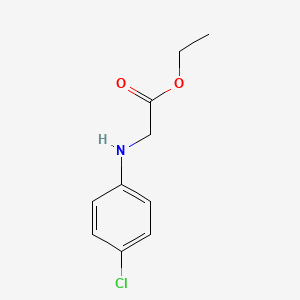
![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)


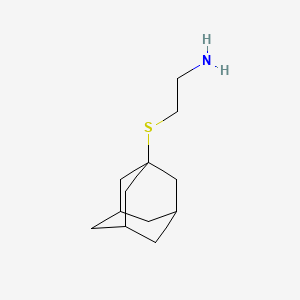

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

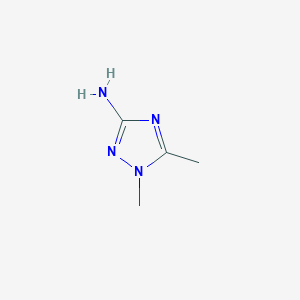
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)
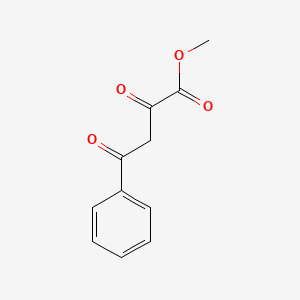
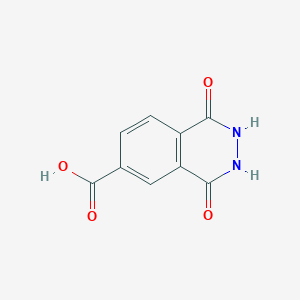
![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)
